

The In Vitro and In Vivo Profile of Farampator: A Technical Guide

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Compound of Interest

Compound Name: *Farampator*

Cat. No.: *B1672055*

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Introduction

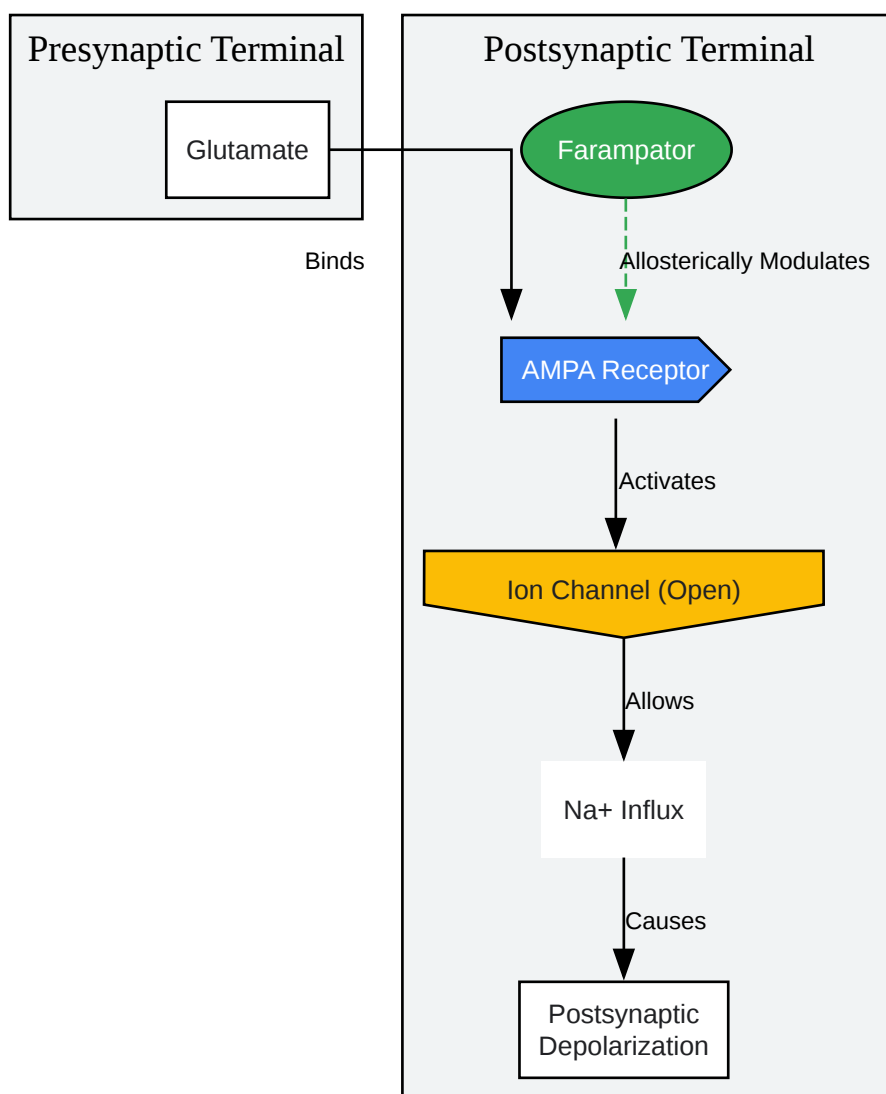
Farampator (CX-691, ORG-24448) is a second-generation ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system and are integral to processes of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular substrate for learning and memory.[3][4] Consequently, **Farampator** and other ampakines have been investigated for their therapeutic potential in treating a range of neurological and psychiatric disorders characterized by compromised AMPA receptor signaling, including schizophrenia, Alzheimer's disease, and ADHD.[5] This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological effects of **Farampator**, detailed experimental methodologies, and the underlying signaling pathways.

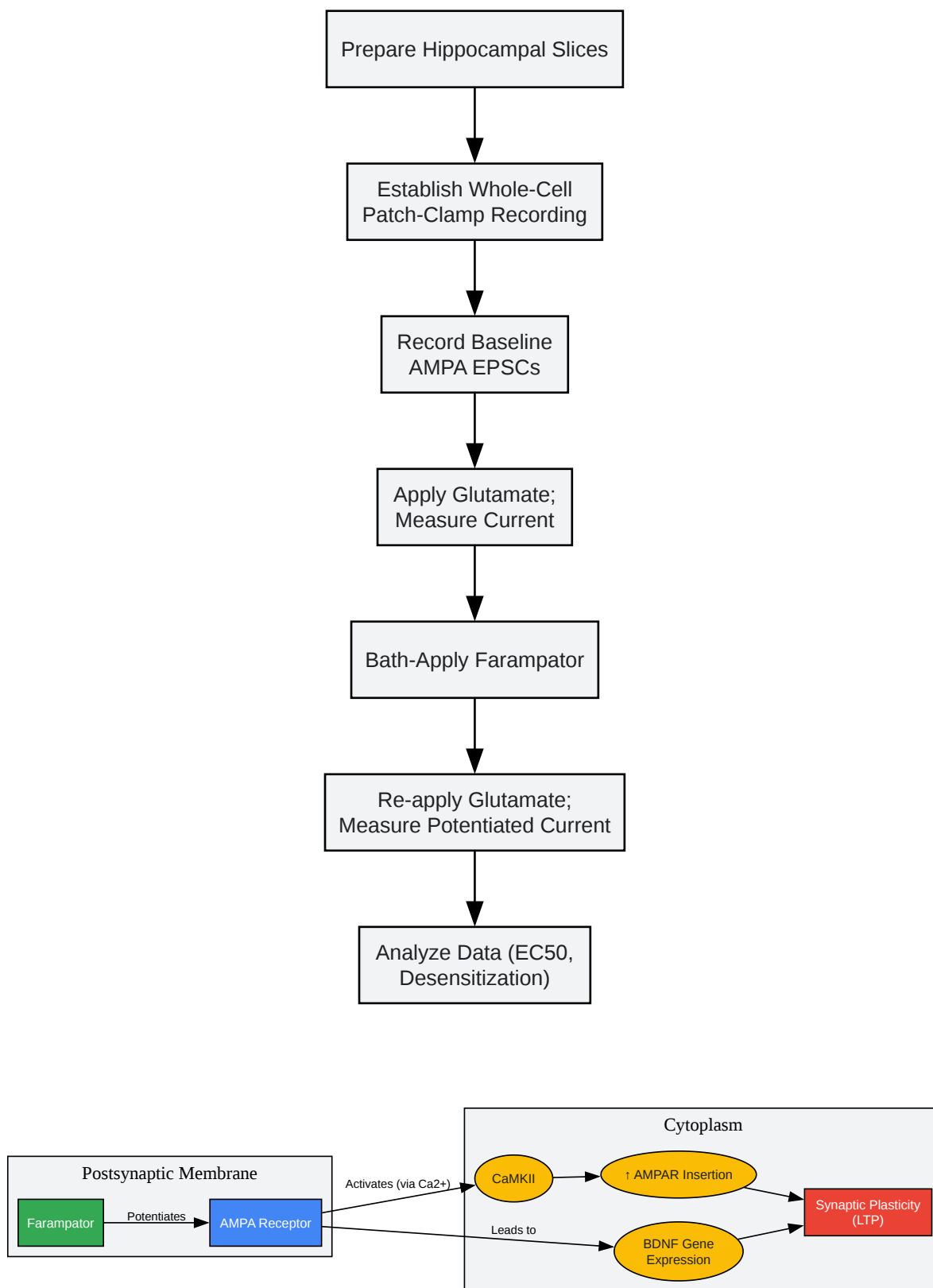
Mechanism of Action

Farampator exerts its effects by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel. This binding event modulates the receptor's function in the presence of the endogenous agonist, glutamate. Specifically, **Farampator** slows the deactivation of the receptor and partially offsets its desensitization, leading to an enhanced and prolonged influx of sodium ions upon glutamate binding. This potentiation of the glutamate-induced current results

in a stronger and more sustained depolarization of the postsynaptic neuron, thereby enhancing synaptic transmission.

Farampator is classified as a "low-impact" ampakine. This distinction is important because it only moderately offsets receptor desensitization. This characteristic is thought to contribute to a more favorable safety profile, potentially reducing the risk of excitotoxicity and seizure activity that can be associated with "high-impact" ampakines which more strongly inhibit desensitization.





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